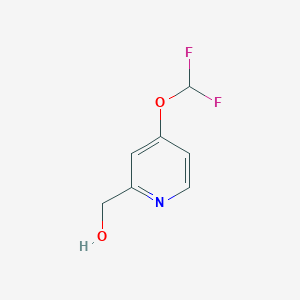

(4-(Difluoromethoxy)pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

[4-(difluoromethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSFTRSYJIFQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(Difluoromethoxy)pyridin-2-yl)methanol is an organic compound notable for its unique difluoromethoxy substitution on a pyridine ring. This structural feature may enhance its lipophilicity and biological activity, making it a candidate for further research in medicinal chemistry and related fields. The compound's molecular formula is CHFNO, with a molecular weight of 175.13 g/mol. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyridine Ring : Utilizing precursors that allow for the introduction of the difluoromethoxy group.

- Hydroxymethylation : Introducing the methanol group through selective reactions.

- Purification : Techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The difluoromethoxy group enhances binding affinity, which may lead to improved potency in inhibiting target proteins.

Structure-Activity Relationships (SAR)

Research has shown that compounds with the difluoromethoxy substituent exhibit significantly enhanced potency compared to their methoxy counterparts. For instance, studies indicated that 4-difluoromethoxy compounds were 2 to 14 times more potent than those with a methoxy group in inhibiting phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| 4-Methoxy | ~200 | Baseline potency |

| 4-Difluoromethoxy | 28 | Enhanced potency due to structural modifications |

Case Studies

- PDE4 Inhibition : A study focusing on PDE4 inhibitors demonstrated that compounds with a difluoromethoxy group exhibited superior metabolic stability and increased potency against PDE4, making them promising candidates for anti-inflammatory therapies .

- Cancer Therapeutics : In research aimed at developing dual inhibitors for c-Met and VEGFR-2, derivatives of pyridine including those with difluoromethoxy groups showed significant inhibition of cancer cell proliferation, indicating potential applications in oncology .

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit various enzymes critical in cancer progression and inflammatory diseases, suggesting its versatility as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol | 1805028-11-8 | 209.58 g/mol | Contains chlorine instead of hydrogen at position 5 |

| (4-Chlorophenyl)(pyridin-2-yl)methanol | 97719 | 212.66 g/mol | Contains a chlorophenyl group instead of difluoromethoxy |

The presence of the difluoromethoxy group imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to its analogs, enhancing its potential for drug development.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead for developing novel drugs targeting specific biological pathways. Its structure allows for modifications that can enhance efficacy and reduce side effects. Notably, it has shown promise in the following areas:

- Antitumor Activity : Preliminary studies indicate that (4-(difluoromethoxy)pyridin-2-yl)methanol exhibits antitumor properties by inhibiting tumor growth in various cancer cell lines. For instance, it has demonstrated moderate tumor growth inhibition in murine models.

- Antimicrobial Properties : Research has explored its antimicrobial activity against several pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties beneficial for treating inflammatory diseases.

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential as an agrochemical. Its unique properties may lead to the development of new pesticides or herbicides that are more effective and environmentally friendly compared to existing options.

Material Science

The compound's unique reactivity patterns make it a candidate for research in material science. Its ability to form derivatives with varied properties can be exploited in developing new materials with specific functionalities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary table highlighting key studies:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Inhibition of tumor growth in murine models |

| Study 2 | Antimicrobial Properties | Effective against various pathogens |

| Study 3 | Anti-inflammatory Effects | Potential benefits in inflammatory disease treatment |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (4-(Difluoromethoxy)pyridin-2-yl)methanol, focusing on substituent effects and inferred properties:

Substituent Effects on Physicochemical Properties

- Steric and Solubility Considerations: The chloro and dimethoxymethyl substituents in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol add steric hindrance, which may reduce enzymatic degradation but also limit solubility. In contrast, the hydrochloride salt of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol demonstrates how salt formation can enhance aqueous solubility for pharmaceutical formulations .

Preparation Methods

Starting Material Preparation

The synthesis begins with 2-hydroxypyridine or its substituted analogs (e.g., 5-chloro-2-hydroxypyridine). These compounds provide the hydroxyl group at the 2-position, which is subsequently functionalized.

Difluoromethoxy Substitution

The key step involves the nucleophilic substitution of the hydroxyl group or aromatic hydrogen with a difluoromethoxy moiety. This is achieved by reacting the hydroxypyridine with difluoromethyl ether or related reagents in the presence of a base such as potassium carbonate.

- Reaction conditions: The reaction is typically carried out in DMF, which acts as a solvent to dissolve both organic and inorganic reactants.

- Temperature: Heating to 70–100°C is common to facilitate the substitution reaction.

- Time: Reaction times vary but generally last several hours (e.g., 3–4 hours) to ensure completion.

Formation of the Hydroxymethyl Group

The methanol substituent at the 2-position can be introduced by reduction or functional group transformation of a corresponding aldehyde or halomethyl intermediate. For instance, reduction of a 2-pyridinecarboxaldehyde derivative or substitution of a halomethylated pyridine can yield the hydroxymethyl group.

Purification

Following the reaction, the crude product is purified via:

- Filtration to remove inorganic salts.

- Extraction and washing steps.

- Chromatography (e.g., column chromatography using ethyl acetate and hexanes mixtures).

- Recrystallization to obtain the pure compound as a crystalline solid.

Representative Reaction Scheme (Adapted from Analogous Compound Synthesis)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Hydroxypyridine + Difluoromethyl ether | K2CO3, DMF, 80–100°C, 3 hrs | 4-(Difluoromethoxy)pyridin-2-ol intermediate |

| 2 | 4-(Difluoromethoxy)pyridin-2-ol + Formaldehyde or equivalent | Reduction (e.g., NaBH4) or substitution | (4-(Difluoromethoxy)pyridin-2-yl)methanol |

| 3 | Purification | Filtration, chromatography, recrystallization | Pure this compound |

Research Findings and Analytical Data

Although specific spectral data for this compound are scarce, data from closely related compounds provide insight:

- Mass spectrometry (MS): Molecular ion peaks consistent with molecular weight of the compound.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for pyridine protons, difluoromethoxy protons (typically appearing as triplets due to coupling with fluorine), and the hydroxymethyl group.

- Infrared Spectroscopy (IR): Bands corresponding to O-H stretching (around 3200–3500 cm⁻¹), C-F stretching (around 1100–1300 cm⁻¹), and aromatic C=C stretching.

For example, in the synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol, the following data were reported:

| Parameter | Observed Data |

|---|---|

| Yield | ~70–80% |

| Melting Point | 133–135°C (crystalline solid) |

| Mass (m/z) | 398 [M+H]+ (for chlorinated analog) |

| IR Peaks (cm⁻¹) | 3285 (O-H), 1658 (C=O if present), 1299 (C-F) |

| 1H NMR (CDCl3) | 7.16–7.50 ppm (aromatic H), 4.5–5.0 ppm (CH2OH) |

These data confirm the successful incorporation of the difluoromethoxy group and hydroxymethyl functionality.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with:

- Use of industrial-grade reagents and solvents.

- Optimization of reaction parameters to maximize yield and purity.

- Use of continuous stirred tank reactors or batch reactors with precise temperature control.

- Purification by recrystallization or preparative chromatography to meet quality standards.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxypyridine preparation | Commercial or synthesized | Starting material |

| Difluoromethoxy substitution | Difluoromethyl ether, K2CO3, DMF, 80–100°C | Nucleophilic substitution |

| Hydroxymethyl group introduction | Reduction of aldehyde intermediate or substitution | NaBH4 or similar reducing agent |

| Purification | Filtration, chromatography, recrystallization | Ensures product purity |

Q & A

Q. What are the common synthetic routes for (4-(Difluoromethoxy)pyridin-2-yl)methanol, and what critical reaction conditions must be controlled?

The synthesis typically involves two key steps: (1) introducing the difluoromethoxy group onto the pyridine ring and (2) adding the hydroxymethyl group. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is a standard reagent, as seen in analogous pyridine derivatives . The hydroxymethyl group can be introduced via nucleophilic substitution using formaldehyde under basic conditions (e.g., sodium hydroxide) . Critical parameters include temperature control (40–80°C for fluorination), reaction time (12–24 hours), and inert atmosphere to prevent oxidation. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : H and C NMR identify substituent positions. For example, the difluoromethoxy group () shows distinct splitting patterns ( ~6.5–7.5 ppm for H; F NMR confirms CF coupling) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 190.0481 for CHFNO) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile building block in:

- Drug discovery : Fluorinated pyridines enhance metabolic stability and bioavailability. The hydroxymethyl group allows derivatization into esters or ethers for prodrug strategies .

- Targeted therapeutics : Analogous structures show anti-inflammatory and anticancer activities, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) in asymmetric synthesis of derivatives?

A multi-response nonlinear programming model, as demonstrated for similar pyridinylmethanols, can optimize bioreduction conditions. Key variables include:

- Substrate concentration : 10–50 mM to balance enzyme activity and inhibition.

- pH and temperature : Optimal ranges (pH 6.5–7.5, 25–35°C) maintain enzyme stability.

- Co-solvents : Methanol or DMSO (<10% v/v) improve substrate solubility without denaturing enzymes. Statistical tools like response surface methodology (RSM) identify interactions between variables, achieving >90% ee in some cases .

Q. What challenges arise in resolving contradictory NMR or crystallographic data for this compound?

Contradictions may stem from:

- Dynamic fluorine effects : Rapid CF rotation can simplify F NMR signals, masking conformational heterogeneity. Low-temperature NMR (−40°C) or DFT calculations clarify dynamics .

- Crystallographic disorder : SHELXL’s TWIN and BASF commands help model twinning or disordered solvent molecules in X-ray data . Cross-validation with IR spectroscopy (e.g., O–H stretch at ~3300 cm) ensures consistency .

Q. How do computational methods aid in understanding the compound’s reactivity and interactions?

- Docking studies : Molecular docking with proteins (e.g., kinases) predicts binding modes. The difluoromethoxy group’s electronegativity may enhance hydrogen bonding .

- DFT calculations : Evaluate thermodynamic feasibility of reactions (e.g., fluorination energy barriers) and regioselectivity in substitution reactions .

- MD simulations : Assess solvation effects on stability, critical for designing aqueous-compatible derivatives .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.